molecular formula C17H18N2 B162049 1-(9H-Fluoren-9-yl)piperazine CAS No. 129604-54-2

1-(9H-Fluoren-9-yl)piperazine

Cat. No.: B162049
CAS No.: 129604-54-2
M. Wt: 250.34 g/mol
InChI Key: GIIZMBGIKACGIZ-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a fluorenyl group attached to a piperazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(9H-Fluoren-9-yl)piperazine can be synthesized through various methods. One common approach involves the reaction of 9-bromofluorene with piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under reflux conditions for several hours . The reaction scheme is as follows:

9-bromofluorene+piperazineTHF, refluxThis compound\text{9-bromofluorene} + \text{piperazine} \xrightarrow{\text{THF, reflux}} \text{this compound} 9-bromofluorene+piperazineTHF, reflux​this compound

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(9H-Fluoren-9-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperazine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction primarily affects the fluorenyl group, converting it to a dihydrofluorene derivative.

Substitution: Substitution reactions involving this compound are common. For example, the compound can react with acyl chlorides or sulfonyl chlorides to form amide or sulfonamide derivatives, respectively. These reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Scientific Research Applications

1-(9H-Fluoren-9-yl)piperazine has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of various organic molecules. Its unique structure makes it a valuable intermediate in the preparation of complex chemical entities.

Biology: In biological research, this compound is used as a ligand in the study of receptor-ligand interactions. It is also employed in the development of fluorescent probes for imaging applications.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-yl)piperazine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the brain, modulating their activity and leading to various physiological effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to influence neurotransmitter release and receptor signaling.

Comparison with Similar Compounds

1-(9H-Fluoren-9-yl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Fluorenyl)piperazine: Similar to this compound but with the fluorenyl group attached at a different position on the piperazine ring.

    1-(4-Fluorenyl)piperazine: Another derivative with the fluorenyl group attached at the 4-position of the piperazine ring.

    1-(9-Anthracenyl)piperazine: A related compound with an anthracenyl group instead of a fluorenyl group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(9H-fluoren-9-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-3-7-15-13(5-1)14-6-2-4-8-16(14)17(15)19-11-9-18-10-12-19/h1-8,17-18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIZMBGIKACGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328430
Record name 1-(9H-Fluoren-9-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129604-54-2
Record name 1-(9H-Fluoren-9-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9-chlorofluorene (8.4 g), triethylamine (0.85 mL) and piperazine (27 g) in THF (200 mL) was refluxed under argon for 6 hours. It was then filtered and the solvent was removed under vacuum. The crude product was washed with water, chromatographed on silica gel and eluted with 5% MeOH saturated with NH3 in CH2Cl2 to afford the title compound (8.5 g).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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